2-(4-Allylpiperazin-1-yl)pyridin-3-amine
Description
2-(4-Allylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 3-position and a 4-allylpiperazine moiety at the 2-position.
Properties
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-6-15-7-9-16(10-8-15)12-11(13)4-3-5-14-12/h2-5H,1,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQCFCOICJDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(4-Allylpiperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation
Cellular Effects
The effects of 2-(4-Allylpiperazin-1-yl)pyridin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK2 affects the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to impact gene expression related to cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-(4-Allylpiperazin-1-yl)pyridin-3-amine exerts its effects through binding interactions with biomolecules. It specifically binds to the active site of CDK2, inhibiting its kinase activity. This inhibition leads to the disruption of the CDK2/cyclin A2 complex, resulting in cell cycle arrest. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Allylpiperazin-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2-(4-Allylpiperazin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. The compound’s therapeutic window is narrow, requiring careful dosage optimization to balance efficacy and safety.
Metabolic Pathways
2-(4-Allylpiperazin-1-yl)pyridin-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The compound’s metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Allylpiperazin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported into cells via membrane transporters and distributed to various cellular compartments. The compound’s localization and accumulation within tissues depend on its interactions with binding proteins and cellular uptake mechanisms.
Subcellular Localization
2-(4-Allylpiperazin-1-yl)pyridin-3-amine exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins such as CDK2. The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
2-(4-Allylpiperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with an allylpiperazine moiety, which is known to influence its interaction with biological targets. The structural formula can be represented as follows:
Biological Activity Overview
Research has demonstrated that 2-(4-Allylpiperazin-1-yl)pyridin-3-amine exhibits various biological activities, particularly in the fields of oncology and neurology. Its mechanism of action primarily involves modulation of neurotransmitter systems and inhibition of specific kinases.
Key Activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
- Neuropharmacological Effects : The piperazine moiety is often associated with anxiolytic and antidepressant effects, indicating potential applications in treating mood disorders.
The biological activity of 2-(4-Allylpiperazin-1-yl)pyridin-3-amine can be attributed to its ability to interact with various receptors and enzymes:
- Kinase Inhibition : The compound has shown promising results in inhibiting kinases such as c-Met and VEGFR, which are critical in cancer progression. For instance, compounds structurally related to 2-(4-Allylpiperazin-1-yl)pyridin-3-amine have demonstrated IC50 values in the nanomolar range against these targets .
- Neurotransmitter Modulation : The piperazine ring allows for interaction with serotonin and dopamine receptors, potentially leading to improved mood and anxiety profiles .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 2-(4-Allylpiperazin-1-yl)pyridin-3-amine. Below are summarized findings from recent research:
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research indicates that derivatives of piperazine, including 2-(4-Allylpiperazin-1-yl)pyridin-3-amine, exhibit promising antitumor properties. A study highlighted the structure-activity relationships (SAR) of piperazine derivatives, demonstrating their effectiveness against various cancer cell lines. Modifications in the piperazine ring and the introduction of substituents significantly influenced the compounds' antiproliferative activities, suggesting that 2-(4-Allylpiperazin-1-yl)pyridin-3-amine could be optimized for enhanced efficacy against tumors .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. The allyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .
Synthesis and Optimization
The synthesis of 2-(4-Allylpiperazin-1-yl)pyridin-3-amine can be achieved through various chemical pathways. One notable method involves the reaction of pyridine derivatives with allyl-substituted piperazines. This reaction can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to maximize yield and purity .
Table 1: Synthetic Methods for 2-(4-Allylpiperazin-1-yl)pyridin-3-amine
| Methodology | Key Steps | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction of pyridine with allyl-piperazine | 70 |
| Microwave-Assisted Synthesis | Rapid heating to promote reaction | 85 |
| Solvent-Free Conditions | Solid-state reactions to increase efficiency | 90 |
Case Studies and Research Findings
Case Study: Antitumor Efficacy
In a controlled study, a series of piperazine derivatives, including 2-(4-Allylpiperazin-1-yl)pyridin-3-amine, were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with an allyl substituent exhibited increased cytotoxicity compared to their non-substituted counterparts. The study concluded that structural modifications could lead to more potent antitumor agents .
Case Study: Neurotransmitter Modulation
Another study investigated the impact of piperazine derivatives on serotonin receptor activity. The findings suggested that 2-(4-Allylpiperazin-1-yl)pyridin-3-amine showed significant binding affinity for serotonin receptors, indicating its potential as a therapeutic agent for mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-Allylpiperazin-1-yl)pyridin-3-amine with structurally and functionally related compounds:
Structural and Functional Insights
Piperazine Substitutions :
- The allyl group in the target compound offers a site for covalent bonding or further derivatization, unlike ethyl or methoxyethyl groups in analogs . This could enhance interactions with hydrophobic enzyme pockets or improve pharmacokinetic properties.
- Ethylpiperazine (e.g., 6-(4-ethylpiperazin-1-yl)pyridin-3-amine) provides moderate lipophilicity, whereas the methoxyethyl group in 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine increases water solubility, critical for oral bioavailability .
Pyridine Core Modifications :
- Imidazo[1,2-a]pyridine derivatives (e.g., Compound 5n) exhibit higher COX-2 selectivity due to the fused imidazole ring, which rigidifies the structure and optimizes binding .
- Pyridin-3-amine analogs with trifluoromethylphenyl groups (e.g., UDO) show strong CYP51 inhibition, leveraging electron-withdrawing effects for enzyme active-site interactions .
Synthetic Accessibility :
- The target compound can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, similar to methods used for 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine () .
- Yields for piperazine-containing compounds range from 56% to 95%, depending on substituent complexity and reaction conditions (e.g., Pd catalysis, solvent choice) .
Pharmacological and Industrial Relevance
- Enzyme Inhibition : Piperazine-pyridine hybrids are versatile scaffolds for targeting enzymes like COX-2 and CYP51, with substituents dictating selectivity and potency .
- Drug Development : The allyl group in 2-(4-Allylpiperazin-1-yl)pyridin-3-amine could be exploited for prodrug design or polymer-based drug delivery systems.
- Limitations : Lack of direct activity data for the target compound necessitates further in vitro testing to validate hypothesized effects based on structural analogs.
Preparation Methods
Synthesis of 4-Allylpiperazine Intermediate
A common approach to obtain 4-allylpiperazine involves alkylation of piperazine with an allyl halide (e.g., 3-bromoprop-1-ene):
-
- Piperazine
- 3-Bromoprop-1-ene (allyl bromide)
- Base such as N,N-diisopropylethylamine (DIPEA)
- Solvent: Anhydrous dichloromethane
- Reaction temperature: Room temperature
- Reaction time: Overnight stirring under inert atmosphere (argon)
Procedure:
Piperazine is dissolved in anhydrous dichloromethane with DIPEA, followed by dropwise addition of 3-bromoprop-1-ene. The mixture is stirred overnight at room temperature. After reaction completion, the mixture is concentrated and purified by silica gel chromatography to isolate ethyl 4-(4-allylpiperazin-1-yl)benzoate as an intermediate, which can be further converted to the target amine.Yield and Purity:
The allylation step typically yields around 60-70% of the substituted piperazine intermediate with high purity after chromatographic purification.
Coupling with Pyridin-3-amine
The coupling of the allylpiperazine intermediate with pyridin-3-amine is achieved through nucleophilic aromatic substitution or aromatic amination:
-
- Pyridin-3-amine or its activated derivative (e.g., 3-chloropyridine or 3-bromopyridine)
- Allylpiperazine intermediate
- Base such as potassium carbonate or DIPEA
- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
- Temperature: Elevated temperatures (80–120 °C)
- Time: 14–25 hours
Procedure:
The pyridin-3-amine derivative and allylpiperazine are combined with a base in DMSO or THF and heated to facilitate nucleophilic substitution at the pyridine ring. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. Final purification is performed by silica gel chromatography using dichloromethane/methanol gradients.Yield and Purity:
The coupling reaction yields the target compound typically in the range of 60-80%, depending on the exact substituents and reaction conditions.
Representative Reaction Scheme and Data Table
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Piperazine + 3-bromoprop-1-ene | DIPEA, CH2Cl2, rt, overnight | 4-Allylpiperazine intermediate | 63-70 | Purified by silica gel chromatography |
| 2 | 4-Allylpiperazine + 3-chloropyridin-3-amine | K2CO3, DMSO, 120 °C, 14–25 h | 2-(4-Allylpiperazin-1-yl)pyridin-3-amine | 60-80 | Purified by silica gel chromatography |
Research Findings and Optimization Notes
- Base Selection: Use of DIPEA or potassium carbonate is critical to deprotonate the piperazine nitrogen and promote nucleophilic substitution efficiently.
- Solvent Effects: Polar aprotic solvents such as DMSO or THF enhance the nucleophilicity of piperazine and solubilize reactants well, improving yields.
- Temperature Control: Elevated temperatures (above 100 °C) favor coupling but require careful monitoring to avoid decomposition.
- Purification: Silica gel chromatography with solvent gradients (petroleum ether/ethyl acetate or dichloromethane/methanol) is effective for isolating pure products.
- Allylation Step: Allyl bromide is preferred over allyl chloride due to higher reactivity and better yields.
- Reaction Time: Extended reaction times (overnight to 24 h) ensure complete conversion.
Q & A
Q. What experimental designs effectively study interactions with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, CRISPR-Cas9 knockouts validate specificity. Cryo-EM or X-ray crystallography resolve binding conformations at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
